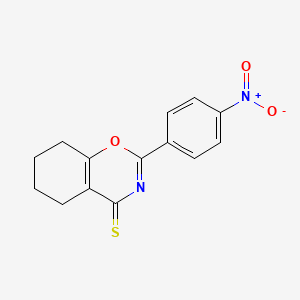

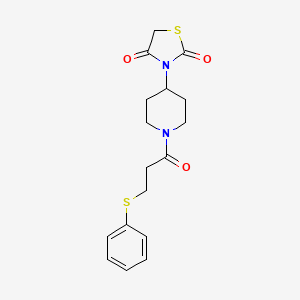

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide” is a type of thiazine, a group of heterocyclic organic compounds . Thiazines are largely unexplored for their pharmacological activities but have shown promising results in the treatment of various diseases. They act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Synthesis Analysis

There are different methods available for the synthesis of thiazine derivatives . A novel pathway for the preparation of 3, 4-dihydro-2H-1λ 6 -benzo [e] [1, 2]thiazine 1, 1-dioxides 3 via an orthomethyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides 5 has been reported . Another method involves the synthesis of new nucleosides of 3,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides .

Molecular Structure Analysis

The structure of “this compound” opens several possibilities for further functionalization, including transformations of the C=C bond and the reductive N–O bond cleavage leading to tetrahydro-1,2-oxazines and 1,4-amino alcohols .

Chemical Reactions Analysis

The chemical reactions of “this compound” can be grouped into categories such as (4+2) cycloadditions, tandem reactions, formal (3+3) cycloadditions, and ring-closing metathesis .

Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis and Applications

The multicomponent synthesis of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxides and related compounds has been a subject of interest due to their potential applications in various fields. For instance, these compounds have been explored for their use in pesticides, radical chemistry, and as synthetic intermediates towards thioureas and amidines. A notable study demonstrated a one-step protocol towards 3,6-dihydro-2H-1,3-thiazine-2-thiones, showing the versatility of these compounds in synthetic chemistry (Kruithof et al., 2012).

Catalytic Applications and Synthesis

Another area of research focuses on the efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction, underlining the structural versatility and potential for pharmacological applications. These findings highlight the ability to access pharmacologically relevant derivatives through innovative synthetic routes (Fülöpová et al., 2015).

Biological Activity and Synthetic Utility

The synthesis of cyclic sulfonamides, including 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxides, through intramolecular Diels-Alder reactions has been documented. This method provides access to novel cyclic sulfonamides with potential as histamine H3 receptor antagonists, demonstrating the biological significance and synthetic utility of these compounds (Greig et al., 2001).

Exploring Novel Biological Activities

Research has also explored the synthesis of novel 3,5-diaryl-N-hydroxy-tetrahydro-1,4-thiazine-1,1-dioxides, aiming to evaluate their antibacterial activities. This work contributes to the ongoing search for new antibacterial agents and highlights the potential of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxides and related structures in contributing to medicinal chemistry (Thangamani, 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide Similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with various targets such as katp channels and ampa receptors .

Mode of Action

The exact mode of action of This compound It’s worth noting that related compounds have been found to act as activators of ampa receptors . The interaction with these targets leads to changes in cellular processes, which could potentially explain the biological activities of these compounds.

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been found to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-thiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANMNTGMTNWLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)

![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)

![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B2563346.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![5-Ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2563349.png)